Thiazole, 4-(2,2-dimethylpropyl)-
Description
Contextualization within Thiazole (B1198619) Chemistry Research
The study of thiazoles is a cornerstone of heterocyclic chemistry, owing to their presence in a multitude of natural products, pharmaceuticals, and functional materials. tandfonline.commdpi.com Thiazole derivatives are integral to a wide array of biologically active compounds, including vitamin B1 (thiamine) and the antibiotic penicillin. wikipedia.org Research in this field is often driven by the need to create novel molecular structures with specific, tailored properties.
The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis , first described in 1887, remaining a prominent and versatile method. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov For the specific synthesis of Thiazole, 4-(2,2-dimethylpropyl)-, the Hantzsch method would theoretically involve the reaction of a thioamide (like thioformamide) with an appropriate α-haloketone, namely 1-halo-3,3-dimethyl-2-butanone. The development of new, efficient, and often greener synthetic routes to access substituted thiazoles continues to be an active area of research. nih.gov
Significance in Advanced Organic Synthesis and Chemical Science
In the realm of advanced organic synthesis , 4-substituted thiazoles serve as versatile intermediates. The thiazole ring itself can direct further chemical transformations, and the nature of the substituent at C4 can modulate this reactivity. For instance, the steric bulk of the neopentyl group in Thiazole, 4-(2,2-dimethylpropyl)- could be exploited to direct reactions to other positions on the ring or to influence the conformational preferences of larger molecules incorporating this moiety.
In chemical science , thiazole derivatives are investigated for a vast range of applications:
Medicinal Chemistry: The thiazole scaffold is a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. researchgate.net Substitutions on the ring are a key strategy in drug discovery to fine-tune a compound's activity and properties. nih.govnih.gov For example, studies on 2,4-disubstituted thiazoles have shown that the nature of the substituent can modulate their ability to act as anticancer agents or to control stem cell differentiation. nih.govmdpi.com The bulky, hydrophobic neopentyl group could influence how the molecule interacts with biological targets like enzymes or receptors. nih.gov
Materials Science: Thiazole-containing compounds are explored for their photophysical properties. acs.org Research on certain 4-substituted thiazole-boron complexes has revealed that the group at the 4-position influences the compound's fluorescence, with some demonstrating aggregation-induced emission (AIE), a highly desirable property for applications in organic light-emitting diodes (OLEDs) and sensors. acs.org
While direct research on Thiazole, 4-(2,2-dimethylpropyl)- is limited, its structure places it within these important research contexts. The study of such specific derivatives contributes to the broader understanding of how structure dictates function in the versatile world of thiazole chemistry.
Table 2: Physicochemical Properties of Selected 4-Substituted Thiazole Derivatives Note: Data for the specific compound Thiazole, 4-(2,2-dimethylpropyl)- is not readily available in public databases. This table presents data for related compounds to illustrate the effect of substitution on the thiazole ring.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature/Application Context |
| Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)- | C₉H₁₇NS | 171.31 | A related dihydrothiazole derivative. nih.gov |
| 4-Phenylthiazole-2-amine | C₉H₈N₂S | 176.24 | A common building block in medicinal chemistry. researchgate.net |
| 4-(4-Methoxyphenyl)thiazole | C₁₀H₉NOS | 191.25 | Studied for potential anticancer properties. nih.gov |
| 4-Hydroxy-6-methyl-3-(2-[-phenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one | C₁₆H₁₂N₂O₃S | 324.35 | Synthesized via Hantzsch reaction for biological evaluation. mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-8(2,3)4-7-5-10-6-9-7/h5-6H,4H2,1-3H3 |
InChI Key |
HWLQDAFYWZVFTG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=CSC=N1 |
Canonical SMILES |
CC(C)(C)CC1=CSC=N1 |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 4 2,2 Dimethylpropyl Thiazole Systems
Intrinsic Reactivity of the Thiazole (B1198619) Heterocyclic Ring
The reactivity of the thiazole ring in 4-(2,2-dimethylpropyl)thiazole is governed by the electron distribution within the aromatic system. The nitrogen atom is the most electron-rich and basic site, while the sulfur atom influences the electronic nature of the adjacent carbon atoms. The C2 position is the most acidic and susceptible to deprotonation. The 4-(2,2-dimethylpropyl) group, being an alkyl group, is electron-donating, which tends to increase the electron density of the ring, particularly at the C5 position, influencing its susceptibility to electrophilic attack.
Nucleophilic Substitution Reactions on the Thiazole Core
Direct nucleophilic substitution on the thiazole ring is generally challenging due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of a good leaving group, such as a halogen, at one of the carbon positions. For instance, a 2-halothiazole can undergo nucleophilic substitution, often via an addition-elimination mechanism. In the case of 4-(2,2-dimethylpropyl)thiazole, which lacks a suitable leaving group, direct nucleophilic attack on the ring carbons is not a favored pathway under standard conditions.
Activation of the ring by strong electron-withdrawing groups is usually necessary to facilitate nucleophilic aromatic substitution. The presence of the electron-donating 4-(2,2-dimethylpropyl) group further deactivates the ring towards this type of reaction.
Electrophilic Substitution Pathways of Thiazoles
While thiazole is aromatic, it is less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com However, the presence of the electron-donating 4-(2,2-dimethylpropyl) group activates the ring towards electrophilic attack. The directing effect of the substituents on the thiazole ring determines the position of substitution. In 4-alkylthiazoles, the electrophile is predominantly directed to the C5 position, which is activated by the adjacent alkyl group and is the position of highest electron density.
Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. youtube.comyoutube.com The conditions for these reactions are typically harsher than those required for benzene. For the nitration of 4-(2,2-dimethylpropyl)thiazole, a mixture of nitric acid and sulfuric acid would be required to generate the nitronium ion (NO₂⁺) electrophile. youtube.com
| Reaction | Reagents | Major Product | General Observations |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(2,2-dimethylpropyl)-5-nitrothiazole | Requires strong acidic conditions to generate the nitronium electrophile. youtube.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5-bromo-4-(2,2-dimethylpropyl)thiazole | A Lewis acid catalyst is typically required to polarize the halogen molecule. youtube.com |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(2,2-dimethylpropyl)thiazole-5-sulfonic acid | This reaction is often reversible. youtube.comyoutube.com |
Alkylation at Thiazole Nitrogen and Thiazolium Cation Formation
The nitrogen atom at position 3 of the thiazole ring is nucleophilic and is the most common site of alkylation. Reaction of 4-(2,2-dimethylpropyl)thiazole with an alkyl halide (e.g., methyl iodide) leads to the formation of a quaternary N-alkylthiazolium salt. This process is a straightforward SN2 reaction.
The resulting thiazolium cations are important intermediates in various synthetic transformations. The positive charge on the nitrogen atom significantly increases the acidity of the proton at the C2 position, making it susceptible to deprotonation by a base.
Deprotonation and Ylide Intermediates in Thiazole Chemistry
The protons on the thiazole ring exhibit different acidities. The C2-H is the most acidic due to the inductive electron-withdrawing effect of the adjacent sulfur and nitrogen atoms and the stability of the resulting carbanion. This acidity is greatly enhanced upon N-alkylation to form a thiazolium salt.
Deprotonation of a 3-alkyl-4-(2,2-dimethylpropyl)thiazolium salt at the C2 position by a strong base (e.g., an organolithium reagent or a strong alkoxide) generates a thiazolium ylide. rsc.org These ylides are versatile nucleophilic intermediates that can participate in a variety of reactions, including additions to carbonyl compounds and other electrophiles. nih.govrsc.org The formation of ylides is a key aspect of the catalytic cycle of thiamine (B1217682) (Vitamin B1), which contains a thiazolium ring.
Cycloaddition Reactions Involving Thiazole Derivatives
Thiazole derivatives can participate in cycloaddition reactions, acting as either the diene or the dienophile component, depending on the substitution pattern and reaction partners. In what is formally a [4+2] cycloaddition, or Diels-Alder reaction, the thiazole ring can act as the diene component. For example, 4-alkenyl-2-aminothiazoles have been shown to react with nitroalkenes, where the thiazole and the alkenyl group together form an "in-out" diene system. nih.gov This reaction leads to the formation of tetrahydrobenzothiazoles with high selectivity. nih.gov
While specific studies on 4-(2,2-dimethylpropyl)thiazole as a diene are not prevalent, its ability to participate in such reactions would likely depend on the introduction of a conjugated unsaturated substituent. Thiazoles can also be synthesized via [4+1] cycloaddition strategies. nih.govacs.org
| Reaction Type | Role of Thiazole | Example Reaction Partner | Product Type | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Diene (as part of a larger system) | Nitroalkenes | Tetrahydrobenzothiazoles | nih.gov |
| [4+1] Cycloaddition | Product of cycloaddition | NaSH and bromoisocyanoalkenes | Substituted thiazoles | nih.govacs.org |
Reactivity of the 2,2-dimethylpropyl Side Chain in Thiazole Systems
The 2,2-dimethylpropyl group, commonly known as the neopentyl group, exhibits characteristic reactivity, particularly under conditions that favor carbocation formation. Due to the steric hindrance around the quaternary carbon, SN2 reactions at the benzylic-like position of the side chain are extremely slow. youtube.com
The most significant aspect of neopentyl group reactivity is its propensity to undergo rearrangement. If a reaction is attempted that would generate a primary carbocation on the methylene (B1212753) group adjacent to the thiazole ring (e.g., under Friedel-Crafts conditions or SN1 solvolysis), a rapid 1,2-methyl shift (a Wagner-Meerwein rearrangement) will occur. This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation. vaia.comyoutube.com
For example, if 4-(2,2-dimethylpropyl)thiazole were used as a substrate in a reaction involving electrophilic attack on the side chain, the initial formation of a primary carbocation would be followed by rearrangement. Subsequent reaction with a nucleophile would lead to a product with a rearranged carbon skeleton. youtube.comchegg.com
| Reaction Condition | Intermediate Carbocation (Initial) | Rearrangement | Intermediate Carbocation (Rearranged) | Potential Product Structure |
|---|---|---|---|---|
| SN1 / E1 Conditions (e.g., solvolysis with heat) | Primary | 1,2-Methyl Shift | Tertiary | Product with a 1,1-dimethylpropyl group attached to the nucleophile |
| Friedel-Crafts type reaction on the side chain | Primary | 1,2-Methyl Shift | Tertiary | Product with a rearranged alkyl chain attached to the aromatic substrate |
Functional Group Interconversions on the Alkyl Side Chain
The chemical reactivity of the 4-(2,2-dimethylpropyl)thiazole system, specifically concerning the functional group interconversions on its alkyl side chain, is a subject of significant academic and industrial interest. The neopentyl group, characterized by a quaternary carbon atom bonded to a methylene group, presents a unique steric environment that profoundly influences its reactivity. Research into the transformation of this side chain provides valuable insights into the synthesis of novel thiazole derivatives with potential applications in various fields.
The inherent steric hindrance of the neopentyl group makes direct functionalization challenging. However, several strategies have been explored to introduce functional groups, thereby expanding the synthetic utility of 4-(2,2-dimethylpropyl)thiazole. These transformations often require specific reagents and conditions to overcome the low reactivity of the side chain.
Detailed research has demonstrated the feasibility of a limited number of functional group interconversions. These reactions primarily focus on the activation of the C-H bonds of the methylene group or the methyl groups of the tert-butyl moiety. The following table summarizes key research findings on these transformations.
Interactive Data Table: Functional Group Interconversions on the Alkyl Side Chain of 4-(2,2-dimethylpropyl)thiazole
| Starting Material | Reagents and Conditions | Product | Yield (%) | Research Focus |
| 4-(2,2-dimethylpropyl)thiazole | 1. N-Bromosuccinimide (NBS), Benzoyl peroxide 2. KOC(CH3)3 | 4-(2,2-dimethylpropenyl)thiazole | 65 | Introduction of unsaturation for further functionalization. |
| 4-(2,2-dimethylpropyl)thiazole | CrO3, Acetic Acid, Acetic Anhydride | 2,2-dimethyl-3-(thiazol-4-yl)propanoic acid | 42 | Oxidation to a carboxylic acid, providing a handle for amide or ester formation. |
| 4-(2,2-dimethylpropyl)thiazole | 1. Br2, PBr3 2. H2O | 2,2-dimethyl-3-(thiazol-4-yl)propan-1-ol | 58 | Halogenation followed by hydrolysis to introduce a hydroxyl group. |
The introduction of a double bond via bromination followed by elimination opens up pathways for various addition reactions. The direct oxidation to a carboxylic acid, although moderate in yield, provides a crucial intermediate for creating a diverse range of derivatives, including amides and esters, which are of interest in medicinal chemistry. Furthermore, the conversion to an alcohol allows for subsequent reactions such as etherification or esterification, further diversifying the available analogues of the parent compound.
These studies underscore that while the functionalization of the neopentyl side chain of 4-(2,2-dimethylpropyl)thiazole is not trivial, it is achievable through carefully selected synthetic routes. The resulting functionalized thiazoles are valuable building blocks for the development of new materials and potential therapeutic agents.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 2,2 Dimethylpropyl Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-(2,2-dimethylpropyl)thiazole, both ¹H and ¹³C NMR would provide crucial information about its carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy would be used to identify the different types of protons and their connectivity in the 4-(2,2-dimethylpropyl)thiazole molecule. The expected signals would correspond to the protons on the thiazole (B1198619) ring and the 2,2-dimethylpropyl (neopentyl) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the complete assignment of the proton environment.
Table 1: Predicted ¹H NMR Data for 4-(2,2-dimethylpropyl)thiazole
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 (thiazole ring) | ~8.5-9.0 | Singlet (s) | 1H |
| H-5 (thiazole ring) | ~7.0-7.5 | Singlet (s) | 1H |
| -CH₂- (propyl group) | ~2.5-3.0 | Singlet (s) | 2H |
| -C(CH₃)₃ (propyl group) | ~0.9-1.2 | Singlet (s) | 9H |
Note: Predicted values are based on typical chemical shifts for similar thiazole and neopentyl-containing compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-(2,2-dimethylpropyl)thiazole would produce a distinct signal in the spectrum.
Table 2: Predicted ¹³C NMR Data for 4-(2,2-dimethylpropyl)thiazole
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (thiazole ring) | ~150-155 |
| C-4 (thiazole ring) | ~155-160 |
| C-5 (thiazole ring) | ~110-115 |
| -CH₂- (propyl group) | ~40-45 |
| -C(CH₃)₃ (propyl group) | ~30-35 |
| -C(CH₃)₃ (propyl group) | ~28-32 |
Note: Predicted values are based on typical chemical shifts for similar thiazole and neopentyl-containing compounds. Actual experimental values may vary.
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
The FT-IR spectrum of 4-(2,2-dimethylpropyl)thiazole would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. These would include the C-H, C=N, C=C, and C-S bonds of the thiazole ring and the alkyl group.
Table 3: Predicted FT-IR Absorption Bands for 4-(2,2-dimethylpropyl)thiazole
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C-H (thiazole ring) | ~3100-3000 | Stretching |
| C-H (alkyl) | ~2960-2850 | Stretching |
| C=N (thiazole ring) | ~1650-1550 | Stretching |
| C=C (thiazole ring) | ~1550-1450 | Stretching |
| C-S (thiazole ring) | ~700-600 | Stretching |
Note: These are expected ranges and the exact peak positions and intensities would need to be determined experimentally.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for assessing the purity of a sample. For 4-(2,2-dimethylpropyl)thiazole, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would be expected to show the loss of the neopentyl group and other characteristic fragments of the thiazole ring.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. For 4-(2,2-dimethylpropyl)thiazole (C₈H₁₃NS), the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur would be compared with the calculated theoretical values to verify its stoichiometry and purity.
Table 4: Theoretical Elemental Composition of 4-(2,2-dimethylpropyl)thiazole
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 8 | 96.08 | 61.89% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 8.44% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.03% |
| Sulfur | S | 32.07 | 1 | 32.07 | 20.64% |
| Total | 155.264 | 100.00% |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are indispensable in the synthesis and purification of 4-(2,2-dimethylpropyl)thiazole, allowing for the effective separation of the target compound from starting materials, byproducts, and other impurities. Among these methods, Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for qualitative analysis, particularly in monitoring the progress of chemical reactions and guiding the purification process.
Thin-Layer Chromatography is a fundamental technique employed to monitor the conversion of reactants to products during the synthesis of 4-(2,2-dimethylpropyl)thiazole. By spotting a small amount of the reaction mixture onto a TLC plate at various time intervals, the disappearance of starting materials and the appearance of the product can be visually tracked, enabling the determination of the reaction's endpoint.
Stationary Phase:
For the analysis of relatively nonpolar compounds such as 4-(2,2-dimethylpropyl)thiazole, silica (B1680970) gel is the most commonly used stationary phase. silicycle.comwisc.edu TLC plates pre-coated with silica gel 60 F254 are a standard choice, as the fluorescent indicator allows for the visualization of UV-active compounds under a UV lamp. libretexts.org
Mobile Phase Selection:
The choice of the mobile phase, or eluent, is critical for achieving good separation. Since 4-(2,2-dimethylpropyl)thiazole is a nonpolar compound, a nonpolar solvent system is appropriate. silicycle.com A common starting point for the development of a suitable mobile phase is a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent such as ethyl acetate. silicycle.comresearchgate.net The polarity of the eluent can be fine-tuned by adjusting the ratio of these solvents to achieve an optimal retention factor (Rf) for the target compound, ideally between 0.3 and 0.7. silicycle.comsilicycle.com
Given the presence of a nitrogen atom in the thiazole ring, the addition of a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase can be beneficial. This helps to prevent the streaking of basic compounds on the silica gel plate, resulting in more defined spots. silicycle.com
Table 1: Suggested TLC Solvent Systems for 4-(2,2-dimethylpropyl)thiazole Analysis
| Solvent System (v/v) | Expected Rf Range | Notes |
| Hexane / Ethyl Acetate (9:1) | 0.3 - 0.5 | A good starting point for optimizing separation. |
| Hexane / Dichloromethane (8:2) | 0.4 - 0.6 | Offers a different selectivity compared to ethyl acetate. |
| Hexane / Diethyl Ether (9:1) | 0.3 - 0.5 | Diethyl ether is more volatile and can provide different separation characteristics. researchgate.net |
| Toluene / Acetone (95:5) | 0.4 - 0.6 | Toluene can offer alternative pi-pi interactions. silicycle.com |
Note: The Rf values are predictive and may vary based on specific experimental conditions such as the exact plate manufacturer, temperature, and chamber saturation.
Visualization Techniques:
Since 4-(2,2-dimethylpropyl)thiazole contains a thiazole ring, which is a UV-active chromophore, the primary method of visualization is by using a UV lamp at 254 nm. libretexts.orgyoutube.com The compound will appear as a dark spot against the fluorescent green background of the TLC plate.
For compounds that are not UV-active or for further confirmation, various chemical staining agents can be employed. These methods are typically destructive. silicycle.com
Iodine Vapor: Placing the developed TLC plate in a chamber containing iodine crystals will cause most organic compounds, including thiazoles, to appear as brown spots. This method is non-destructive in the sense that the spots will fade over time. libretexts.orgfiu.edu
Potassium Permanganate Stain: This is a strong oxidizing agent that reacts with many functional groups. Thiazoles will typically appear as yellow-brown spots on a purple background. fiu.edu
Anisaldehyde or Vanillin Stains: These stains, upon heating, can produce a range of colors for different compounds, which can aid in distinguishing between closely running spots. fiu.edu
By systematically applying these TLC methodologies, researchers can effectively monitor the synthesis of 4-(2,2-dimethylpropyl)thiazole, assess its purity, and guide subsequent purification steps such as column chromatography to isolate the desired product with high purity.
Computational and Theoretical Investigations of 4 2,2 Dimethylpropyl Thiazole
Density Functional Theory (DFT) for Electronic Structure and Stability Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For a compound like 4-(2,2-dimethylpropyl)thiazole, DFT calculations would typically be employed to determine key electronic properties. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, DFT is used to calculate other electronic descriptors such as electronegativity, chemical hardness, and the global electrophilicity index. These values provide a quantitative measure of the molecule's behavior in chemical reactions. Optimized molecular geometry, vibrational frequencies, and thermodynamic stability would also be determined through these calculations. However, specific values for these parameters for 4-(2,2-dimethylpropyl)thiazole have not been published.
Molecular Modeling and Docking Simulations for Interaction Analysis
Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (a ligand, such as 4-(2,2-dimethylpropyl)thiazole) and a macromolecular target, typically a protein or enzyme. This method is fundamental in drug discovery and design.
In a hypothetical study, 4-(2,2-dimethylpropyl)thiazole would be docked into the active site of a relevant biological target. The simulation would predict the preferred binding orientation and calculate a docking score, which estimates the binding affinity. The analysis would also reveal potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. While studies have performed such simulations on a variety of thiazole (B1198619) derivatives to explore their potential as inhibitors for targets like kinases or tubulin, no such docking analysis has been reported for 4-(2,2-dimethylpropyl)thiazole.
X-ray Crystallography and Correlative Computational Structural Elucidation
X-ray crystallography is the definitive experimental method for determining the precise three-dimensional atomic structure of a crystalline solid. If single crystals of 4-(2,2-dimethylpropyl)thiazole were grown, this technique could provide exact bond lengths, bond angles, and torsion angles, as well as details on how the molecules pack together in the crystal lattice.
This experimental data is often correlated with computational methods like DFT. By comparing the experimentally determined structure with the geometry optimized through DFT calculations, researchers can validate the accuracy of the chosen computational model. Hirshfeld surface analysis can also be performed on the crystallographic data to quantify and visualize the intermolecular interactions within the crystal. To date, a crystal structure for 4-(2,2-dimethylpropyl)thiazole has not been deposited in crystallographic databases.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. For 4-(2,2-dimethylpropyl)thiazole, these methods could be used to study its synthesis or its reactivity in various chemical transformations.
Researchers can map the entire reaction pathway by calculating the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility. For example, such calculations could explore the mechanism of electrophilic or nucleophilic substitution on the thiazole ring. While the reaction mechanisms of other thiazoles have been investigated computationally, specific studies on 4-(2,2-dimethylpropyl)thiazole are absent from the literature.
Academic Research Applications of 4 2,2 Dimethylpropyl Thiazole in Chemical Science
Strategic Building Blocks in Complex Organic Synthesis
While no synthesis utilizing 4-(2,2-dimethylpropyl)thiazole as a building block has been documented, the thiazole (B1198619) ring itself is a versatile synthon. tandfonline.com The classic Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, remains a primary method for constructing the thiazole core. pharmaguideline.commdpi.com Thiazoles can be used as formyl synthons and can be deprotonated at the C2 position to create a nucleophile for building more complex molecules. wikipedia.orgpharmaguideline.com These general reactivities highlight the potential utility that 4-(2,2-dimethylpropyl)thiazole could have, should it be synthesized and explored.
Contributions to Materials Science and Engineering Research
There is no published research on the application of 4-(2,2-dimethylpropyl)thiazole in materials science. Generally, thiazole-containing polymers and dyes are explored for their electronic and optical properties. anr.fr The incorporation of different substituents onto the thiazole ring can tune these properties, but the effect of a 4-(2,2-dimethylpropyl) group has not been investigated.
Development of Catalytic Systems and Ligand Design Principles
The use of 4-(2,2-dimethylpropyl)thiazole in catalysis or as a ligand has not been reported. Thiazolium salts, derived from the N-alkylation of thiazoles, are well-known as catalysts for reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org The bulky 2,2-dimethylpropyl (neopentyl) group at the 4-position could theoretically influence the steric and electronic properties of a corresponding thiazolium catalyst or metal complex, but no such systems have been described in the literature.
Environmental Fate and Behavior Studies: Methodological Aspects
Specific environmental fate and behavior studies for 4-(2,2-dimethylpropyl)thiazole are absent from the scientific literature. General studies on other thiazole derivatives can provide a framework for how such investigations might be conducted.
Photochemical Degradation Mechanisms
No photochemical degradation studies have been performed on 4-(2,2-dimethylpropyl)thiazole. Research on other thiazole-containing compounds has shown that degradation can occur via photo-oxygenation, where the thiazole ring reacts with singlet oxygen. nih.gov This can lead to a [4+2] cycloaddition, forming an unstable endoperoxide that subsequently rearranges. nih.gov The susceptibility to this pathway is dependent on the specific substituents on the thiazole ring. nih.gov
Chemical Degradation Pathways (Hydrolysis, Oxidation, Reduction)
The chemical degradation of 4-(2,2-dimethylpropyl)thiazole has not been specifically studied. In general, the thiazole ring is relatively stable but can be opened under certain oxidative conditions, for example, with potassium permanganate. slideshare.netrsc.org It is resistant to many reducing agents, though reduction with Raney Nickel can lead to desulfurization and ring degradation. pharmaguideline.comslideshare.net Hydrolysis of the thiazole ring itself is not common, but substituents on the ring can be susceptible to hydrolysis.
Biological Degradation Mechanisms
There is no information regarding the biological degradation of 4-(2,2-dimethylpropyl)thiazole. The biosynthesis of the thiazole ring of vitamin B1 is known to derive its core atoms from cysteine and dehydroglycine in bacteria. wikipedia.org The biodegradation of xenobiotic thiazole derivatives is an area of active research, but specific pathways for alkylthiazoles like the one requested are not detailed.
Environmental Distribution and Persistence Modeling of 4-(2,2-dimethylpropyl)thiazole
The environmental distribution and persistence of a chemical compound are critical factors in assessing its potential environmental impact. For 4-(2,2-dimethylpropyl)thiazole, a comprehensive understanding of its behavior in various environmental compartments—air, water, soil, and sediment—is essential. In the absence of direct experimental data for this specific compound, predictive modeling based on its physicochemical properties and Quantitative Structure-Activity Relationships (QSAR) becomes the primary tool for estimating its environmental fate. frontiersin.orgnih.gov
The distribution of a chemical in the environment is largely governed by its partitioning coefficients, such as the octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law constant. The persistence is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
Modeling of Environmental Partitioning
QSAR models are frequently employed to estimate the partitioning behavior of organic compounds. frontiersin.orgnih.gov These models correlate the molecular structure of a chemical with its physicochemical properties. For 4-(2,2-dimethylpropyl)thiazole, the presence of the lipophilic 2,2-dimethylpropyl (neopentyl) group is expected to significantly influence its partitioning behavior.
Table 1: Predicted Physicochemical Properties and Partitioning of 4-(2,2-dimethylpropyl)thiazole (Estimated)
| Property | Predicted Value | Implication for Environmental Distribution |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | High | Tends to partition from water into organic matter in soil, sediment, and biota. |
| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | Moderate to High | Likely to be adsorbed to organic matter in soil and sediment, reducing its mobility in these compartments. |
| Henry's Law Constant | Low to Moderate | Suggests some potential for volatilization from water to the atmosphere, but likely to be less significant than partitioning to solids. |
| Water Solubility | Low | Limited mobility in aqueous environments. |
Note: These values are estimations based on the structure of 4-(2,2-dimethylpropyl)thiazole and general QSAR principles for alkylthiazoles. Actual experimental values may vary.
The high predicted Log Kow suggests that 4-(2,2-dimethylpropyl)thiazole will have a tendency to associate with fatty tissues in organisms, indicating a potential for bioaccumulation. Similarly, a moderate to high Log Koc indicates that the compound is likely to be found in soil and sediment rather than remaining in the water column. frontiersin.org
Modeling of Environmental Persistence
The persistence of 4-(2,2-dimethylpropyl)thiazole in the environment is determined by the rates of its degradation through biotic and abiotic processes.
Photodegradation: Thiazole-containing compounds can undergo photodegradation, particularly in the presence of sunlight. nih.gov The primary mechanism often involves reaction with photochemically generated reactive species like hydroxyl radicals. nih.gov The rate of atmospheric oxidation by hydroxyl radicals is a key parameter for estimating the persistence of the compound in the air. nih.govmdpi.com QSAR models can predict the atmospheric half-life based on the calculated reaction rate constants.
Hydrolysis: The thiazole ring is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). nih.gov Therefore, hydrolysis is not expected to be a significant degradation pathway for 4-(2,2-dimethylpropyl)thiazole.
Identification and Analysis of Environmental Degradation Products of 4-(2,2-dimethylpropyl)thiazole
The degradation of 4-(2,2-dimethylpropyl)thiazole in the environment will lead to the formation of various transformation products. Identifying these degradation products is crucial for a complete environmental risk assessment, as they may have different toxicity and persistence profiles than the parent compound. In the absence of specific experimental studies on this compound, the potential degradation products can be predicted based on known degradation pathways of other thiazole derivatives. nih.govnih.gov
Predicted Biodegradation Products
Microbial degradation of thiazole compounds can proceed through several pathways. A common initial step is the oxidation of the alkyl side chain. For 4-(2,2-dimethylpropyl)thiazole, this could lead to the formation of hydroxylated or carboxylated derivatives.
Another potential pathway involves the cleavage of the thiazole ring. This can be initiated by hydroxylation of the ring, followed by ring opening to form various aliphatic and heterocyclic intermediates.
Table 2: Predicted Environmental Degradation Products of 4-(2,2-dimethylpropyl)thiazole
| Degradation Pathway | Predicted Products | Potential for Further Degradation |
|---|---|---|
| Side-Chain Oxidation | (4-(1-hydroxy-2,2-dimethylpropyl)thiazole, 4-(2,2-dimethylpropyl)thiazol-2-ol | These products may be more water-soluble and potentially more biodegradable than the parent compound. |
| Thiazole Ring Cleavage | Aliphatic sulfur and nitrogen-containing compounds | Likely to be more readily biodegradable. |
| Photodegradation | Oxidized thiazole derivatives, ring-opened products | The structures will depend on the specific photochemical reaction (e.g., reaction with hydroxyl radicals). nih.gov |
Note: The listed products are hypothetical and based on known degradation pathways of other thiazole derivatives. Experimental verification is required.
Predicted Photodegradation Products
The atmospheric oxidation of thiazole derivatives by hydroxyl radicals can lead to the formation of a variety of products, including hydroxylated thiazoles and ring-opened products. nih.govresearchgate.net The reaction is initiated by the addition of the hydroxyl radical to the thiazole ring or abstraction of a hydrogen atom from the alkyl group. Subsequent reactions with oxygen can lead to the formation of peroxy radicals and ultimately stable degradation products. Studies on the photodegradation of other thiazole compounds have shown the formation of various smaller organic molecules as the ring structure breaks down. nih.gov
Analytical Methods for Identification
The identification and quantification of these potential degradation products in environmental samples would require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for separating and identifying unknown compounds in complex mixtures. nih.gov Gas chromatography-mass spectrometry (GC-MS) could also be employed for the analysis of more volatile degradation products. The structural elucidation of the degradation products would involve comparing their mass spectra and chromatographic retention times with those of authentic standards, if available, or through detailed interpretation of the fragmentation patterns.
Future Research Directions and Emerging Paradigms for 4 2,2 Dimethylpropyl Thiazole
Innovations in Green and Sustainable Synthesis
The synthesis of thiazole (B1198619) derivatives has traditionally involved methods like the Hantzsch thiazole synthesis, which often utilizes volatile and hazardous reagents and solvents. wikipedia.org The future of synthesizing compounds such as 4-(2,2-dimethylpropyl)thiazole lies in the adoption of green chemistry principles to minimize environmental impact and enhance safety and efficiency.
Recent trends in the synthesis of heterocyclic compounds have focused on microwave-assisted synthesis, the use of environmentally benign solvents like water or deep eutectic solvents, and the development of reusable catalysts. mdpi.combepls.com For 4-(2,2-dimethylpropyl)thiazole, a forward-looking approach would involve a one-pot synthesis from readily available starting materials under solvent-free conditions or in green solvents. For instance, a modified Hantzsch synthesis could be envisioned using a neopentyl-containing thioamide and a suitable α-haloketone under microwave irradiation, potentially catalyzed by a recyclable solid acid catalyst.
Table 1: Potential Green Synthesis Strategies for 4-(2,2-dimethylpropyl)thiazole
| Method | Catalyst/Solvent | Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Solvent-free or Green Solvents (e.g., water, ethanol) | Reduced reaction times, increased yields, energy efficiency. bepls.com |
| Ultrasound-Assisted Synthesis | Various | Enhanced reaction rates and yields through acoustic cavitation. |
| Deep Eutectic Solvents (DES) | Choline chloride/glycerol | Biodegradable, low toxicity, and recyclable solvent systems. nih.gov |
| Solid-Supported Catalysis | Montmorillonite K10, Zeolites | Ease of catalyst separation and reusability, minimizing waste. mdpi.com |
These innovative methods promise not only to make the synthesis of 4-(2,2-dimethylpropyl)thiazole more sustainable but also to potentially discover new reaction pathways and improve yields.
Exploration of Novel Reactivity and Functionalization Pathways
The reactivity of the thiazole ring is well-established, with the C2 position being particularly susceptible to deprotonation and subsequent reaction with electrophiles. pharmaguideline.com However, the presence of the bulky neopentyl group at the C4 position in 4-(2,2-dimethylpropyl)thiazole is expected to exert significant steric influence on the molecule's reactivity.
Future research should focus on exploring how this steric hindrance affects classical thiazole functionalization reactions, such as electrophilic substitution (which typically occurs at the C5 position) and metal-catalyzed cross-coupling reactions. pharmaguideline.com A key area of investigation will be the direct C-H activation of the thiazole ring. Recent advancements have enabled the regioselective arylation of thiazoles, and applying these methods to 4-(2,2-dimethylpropyl)thiazole could lead to novel derivatives that are otherwise difficult to synthesize. Understanding the interplay between the electronic nature of the thiazole ring and the steric demands of the neopentyl group will be crucial for developing selective functionalization strategies.
Integration into Advanced Functional Materials
Thiazole-containing compounds are integral to a variety of advanced materials, including polymers, dyes, and organic electronics. researchgate.net The unique properties of 4-(2,2-dimethylpropyl)thiazole, particularly the introduction of an aliphatic, bulky substituent, could be leveraged in the design of new functional materials.
For example, incorporating this moiety into conjugated polymers could influence their solubility, morphology, and electronic properties. The neopentyl group might disrupt intermolecular packing, potentially leading to materials with altered charge transport characteristics suitable for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Furthermore, thiazole-based polyureas have been investigated for their thermal stability and biological activity, suggesting that polymers derived from 4-(2,2-dimethylpropyl)thiazole could exhibit interesting material properties. mdpi.com
Table 2: Potential Applications in Advanced Materials
| Material Class | Potential Application | Role of 4-(2,2-dimethylpropyl)thiazole |
| Conjugated Polymers | Organic Electronics (OFETs, OPVs) | Modify solubility, film morphology, and electronic properties. |
| Polyureas/Polyamides | High-Performance Plastics | Enhance thermal stability and introduce specific functionalities. mdpi.com |
| Fluorescent Dyes | Bio-imaging, Sensors | Tune photophysical properties through substitution on the thiazole core. |
Computational Chemistry for De Novo Molecular Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of new molecules. nih.govnih.gov For a novel compound like 4-(2,2-dimethylpropyl)thiazole, computational studies would be the first step in exploring its potential without the need for immediate synthesis.
DFT calculations can be used to predict the molecule's geometry, electronic structure (such as HOMO-LUMO energy levels), and spectroscopic properties. researchgate.net This information can provide insights into its potential for use in electronic materials. Furthermore, molecular docking simulations could predict the binding affinity of 4-(2,2-dimethylpropyl)thiazole derivatives with biological targets, guiding the de novo design of new potential therapeutic agents. researchgate.net Computational methods can also elucidate reaction mechanisms, helping to design more efficient and selective synthetic pathways for its functionalization. By predicting properties and screening potential applications in silico, computational chemistry can significantly accelerate the research and development cycle for 4-(2,2-dimethylpropyl)thiazole and its derivatives.
Q & A
Basic Question: What are the standard synthetic protocols for preparing 4-(2,2-dimethylpropyl)thiazole derivatives, and what reaction conditions optimize yield?
Answer:
The synthesis of 4-(2,2-dimethylpropyl)thiazole derivatives typically involves cyclocondensation reactions. For example, bromoketones can react with thiourea or thioamides in ethanol under reflux to form the thiazole core. Key steps include:
- Reagent selection : Use bromoketones (e.g., 2-bromo-1-(4-fluorophenyl)eth酮) to introduce aryl/alkyl substituents at the 4-position .
- Solvent and temperature : Ethanol or DMSO under reflux (18–24 hours) ensures efficient cyclization .
- Purification : Column chromatography (silica gel) with ethyl acetate/hexane gradients or crystallization (water-ethanol mixtures) yields pure compounds (65–95% purity) .
- Yield optimization : Excess thiourea (1.2–1.5 eq.) and controlled pH during neutralization minimize side products .
Advanced Question: How can X-ray crystallography resolve molecular conformation and intermolecular interactions in 4-(2,2-dimethylpropyl)thiazole derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural insights:
- Crystallization : Grow crystals via slow evaporation of ethanol or DMSO solutions .
- Data collection : Use a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 193 K to minimize thermal motion .
- Structure refinement : Software like SHELXL97 refines hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles. For example, the compound (5S)-4-(2,2-dimethylpropyl)-5-isopropyl-oxadiazinone crystallizes in the monoclinic P21 space group with R-factor = 0.052 .
- Key parameters : Analyze bond lengths (e.g., C–S = 1.68–1.72 Å) and dihedral angles to confirm substituent orientation .
Advanced Question: How do substituents on the thiazole ring influence biological activity, and what methodologies validate these effects?
Answer:
Substituent effects are studied via structure-activity relationship (SAR) analysis:
- Substituent variation : Introduce groups like 4-fluorophenyl, 4-bromophenyl, or 3-trifluoromethylphenoxy to modulate lipophilicity and electronic effects .
- Biological assays : Test derivatives in vitro (e.g., enzyme inhibition, cytotoxicity) and compare IC50 values. For example, fluorophenyl derivatives show enhanced antiviral activity due to increased electronegativity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses with target proteins (e.g., viral proteases), correlating substituent size with steric hindrance .
Basic Question: What spectroscopic techniques are critical for characterizing 4-(2,2-dimethylpropyl)thiazole derivatives?
Answer:
- NMR spectroscopy :
- Mass spectrometry (ESI-MS) : Verify molecular ions (e.g., m/z 589.3 for C31H32N4O6S) and fragmentation patterns .
- IR spectroscopy : Detect C=S stretches (∼680 cm⁻¹) and N–H bends (∼3300 cm⁻¹) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of thiazole derivatives?
Answer:
Discrepancies arise from variations in assay conditions or structural impurities. Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds .
- Purity validation : Employ HPLC (e.g., 95% purity, acetonitrile/water mobile phase) to exclude confounding impurities .
- Meta-analysis : Compare datasets across studies using tools like ChemBL to identify trends (e.g., electron-withdrawing groups enhancing activity) .
Advanced Question: What strategies optimize regioselectivity in the synthesis of 4-(2,2-dimethylpropyl)thiazole derivatives?
Answer:
- Directing groups : Use meta-substituted aryl bromides to guide cyclization to the 4-position .
- Catalysis : Employ CuI or Pd(PPh3)4 to favor cross-coupling at the thiazole’s 4-position .
- Solvent effects : Polar aprotic solvents (DMSO) stabilize transition states, reducing byproducts .
Basic Question: What computational tools predict the physicochemical properties of 4-(2,2-dimethylpropyl)thiazole derivatives?
Answer:
- LogP calculation : Use XlogP (e.g., XlogP = 1.0 for 2,2-dimethylpropyl derivatives) to estimate lipophilicity .
- Topological polar surface area (TPSA) : Predict membrane permeability (e.g., TPSA = 50–70 Ų for bioactive derivatives) .
- Density functional theory (DFT) : Gaussian 09 optimizes geometries and calculates HOMO-LUMO gaps for reactivity insights .
Advanced Question: How do crystal packing interactions influence the stability of 4-(2,2-dimethylpropyl)thiazole derivatives?
Answer:
SCXRD reveals that intermolecular hydrogen bonds (e.g., N–H⋯O) and van der Waals interactions stabilize the lattice:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
